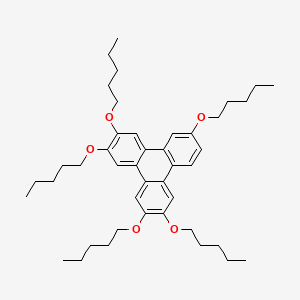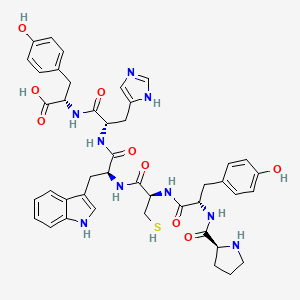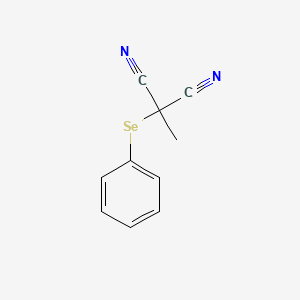![molecular formula C15H13ClF2O B14268825 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene CAS No. 178369-95-4](/img/structure/B14268825.png)
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 3-chloro-1-(4-fluorophenoxy)propyl group and an additional fluorine atom
Méthodes De Préparation
The synthesis of 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenol and 3-chloropropyl chloride.
Reaction Conditions: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 3-chloropropyl chloride in the presence of a base such as potassium carbonate to form 3-(4-fluorophenoxy)propyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene involves its interaction with molecular targets and pathways within cells:
Comparaison Avec Des Composés Similaires
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene can be compared with other similar compounds:
1-Butanone, 4-chloro-1-(4-fluorophenyl)-: This compound has a similar structure but differs in the presence of a ketone group instead of a benzene ring.
4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide: This compound has additional functional groups, including an amino group and a methoxy group, which confer different chemical and biological properties.
1-Propanone, 3-chloro-1-phenyl-: This compound features a propanone group and a phenyl ring, making it structurally similar but functionally distinct.
Propriétés
Numéro CAS |
178369-95-4 |
|---|---|
Formule moléculaire |
C15H13ClF2O |
Poids moléculaire |
282.71 g/mol |
Nom IUPAC |
1-[3-chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene |
InChI |
InChI=1S/C15H13ClF2O/c16-10-9-15(11-1-3-12(17)4-2-11)19-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2 |
Clé InChI |
YLQVPRXQZIQPAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CCCl)OC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
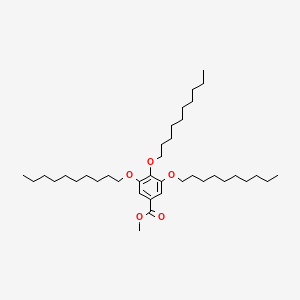
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
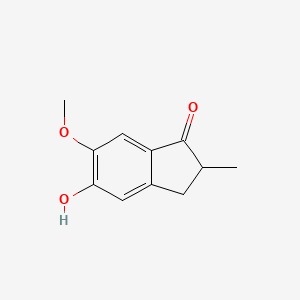
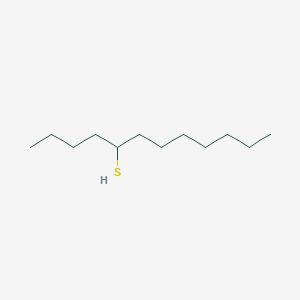
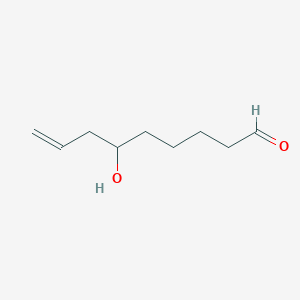
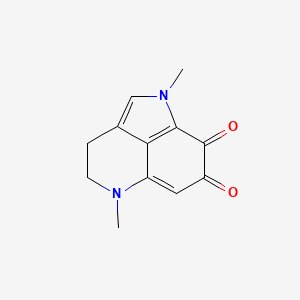
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
